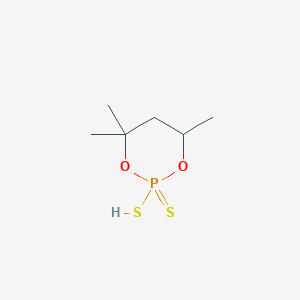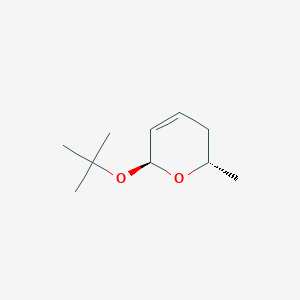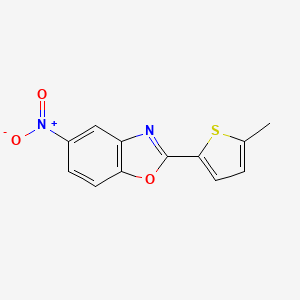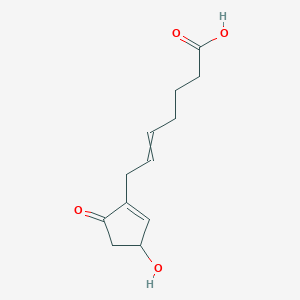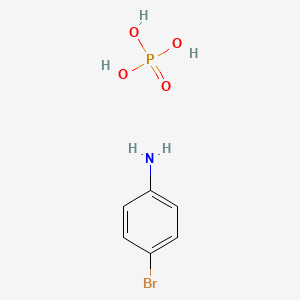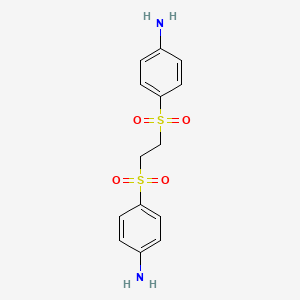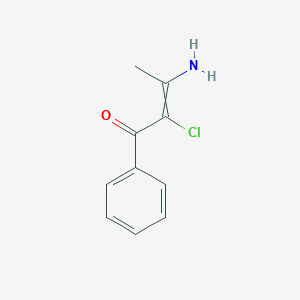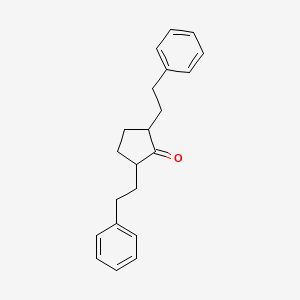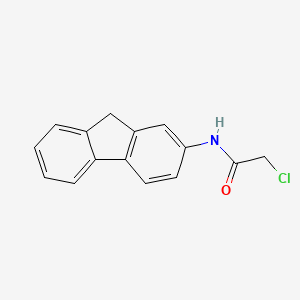
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a dichlorophenoxy group attached to a benzamide core, which is further substituted with a nitro group. It is primarily used in various chemical and biological research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2,4-dichlorophenol, undergoes nitration to introduce the nitro group. This is usually achieved by reacting 2,4-dichlorophenol with a mixture of concentrated sulfuric acid and nitric acid.
Formation of Phenoxy Compound: The nitrated product is then reacted with methylamine to form the N-methyl derivative.
Amidation: The final step involves the reaction of the N-methyl derivative with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 5-(2,4-Dichlorophenoxy)-N-methyl-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid and methylamine.
科学研究应用
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also play a role in binding to specific receptors or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a broad-spectrum antimicrobial agent.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
Uniqueness
5-(2,4-Dichlorophenoxy)-N-methyl-2-nitrobenzamide is unique due to its combination of a nitro group, a dichlorophenoxy group, and an amide linkage. This structural combination imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
51282-71-4 |
|---|---|
分子式 |
C14H10Cl2N2O4 |
分子量 |
341.1 g/mol |
IUPAC 名称 |
5-(2,4-dichlorophenoxy)-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-17-14(19)10-7-9(3-4-12(10)18(20)21)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3,(H,17,19) |
InChI 键 |
KZDBYGPSBLVYGC-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
